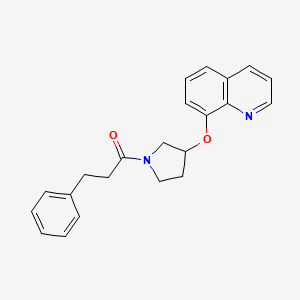

3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-phenyl-1-(3-quinolin-8-yloxypyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c25-21(12-11-17-6-2-1-3-7-17)24-15-13-19(16-24)26-20-10-4-8-18-9-5-14-23-22(18)20/h1-10,14,19H,11-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOILBXHRVEATL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps:

Formation of the Quinolin-8-yloxy Intermediate: This step involves the reaction of quinoline with an appropriate halogenated ether to form the quinolin-8-yloxy intermediate.

Synthesis of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Coupling Reaction: The quinolin-8-yloxy intermediate is then coupled with the pyrrolidine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Final Assembly: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the propanone backbone is formed.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine moieties.

Reduction: Reduction reactions can target the carbonyl group in the propanone backbone.

Substitution: The quinoline and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Conversion of the carbonyl group to a hydroxyl group.

Substitution: Formation of halogenated derivatives of the quinoline and phenyl rings.

Scientific Research Applications

3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. The pyrrolidine ring can enhance binding affinity to specific protein targets, while the phenyl group may contribute to the overall hydrophobic interactions.

Comparison with Similar Compounds

Core Backbone Modifications

The target compound shares a propan-1-one backbone with several analogs but differs in substituents. Key comparisons include:

Key Observations :

- The quinolin-8-yloxy group in the target compound significantly increases molecular weight (344.41 vs.

- Compared to pyridin-3-yl or pyrrol-1-yl analogs, the quinoline moiety adds a fused aromatic system, which may improve interactions with biological targets (e.g., DNA intercalation) .

Physicochemical Properties

- NMR Spectroscopy: The quinolin-8-yloxy group would produce distinct aromatic proton signals (δ 7.5–9.0 ppm) and a downfield-shifted oxygen-bearing carbon (δ 70–80 ppm in ¹³C NMR) .

- Solubility: The oxygen atom in the quinoline substituent may improve aqueous solubility compared to non-oxygenated analogs like 1j .

- Lipophilicity: The fused quinoline system likely increases logP compared to pyridine or pyrrolidine analogs, affecting membrane permeability .

Q & A

Q. What are common synthetic routes for 3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one, and what parameters influence reaction efficiency?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, analogous procedures use reflux conditions with catalysts like Drierite (anhydrous calcium sulfate) in ethanol or acetic acid. Critical parameters include:

- Solvent choice : Polar aprotic solvents enhance reactivity.

- Temperature : Prolonged reflux (~24 hours) ensures completion .

- Stoichiometry : Equimolar ratios of precursors improve yield .

Example workflow:

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Ethanol, glacial acetic acid, Drierite | Solvent system and moisture control | |

| 2 | Reflux at 80–100°C for 24 hours | Promote condensation | |

| 3 | Flash chromatography (CH₂Cl₂/EtOAc) | Purification |

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves stereochemistry and bond angles (mean σ(C–C) = 0.003 Å, R factor = 0.054) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., quinolinyloxy and pyrrolidinyl groups) .

- Mass spectrometry : Confirms molecular weight (e.g., exact mass ±0.001 Da) .

Q. How can initial bioactivity screening be designed for this compound?

- Methodological Answer : Use randomized block designs with biological replicates (e.g., 4 replicates × 5 plants each) to assess neuroactive or antioxidant properties. Include controls for baseline activity and validate via:

- In vitro assays : Measure IC₅₀ values for enzyme inhibition (e.g., acetylcholinesterase) .

- Antioxidant activity tests : Quantify phenolic content and radical scavenging (DPPH/ABTS assays) .

Advanced Research Questions

Q. How can synthesis yields be optimized during scale-up?

- Methodological Answer :

- Solvent optimization : Replace ethanol with higher-boiling solvents (e.g., diphenyl ether) to reduce reaction time .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency .

- Stepwise purification : Combine flash chromatography with recrystallization (e.g., ether/hexane) to improve purity (>95%) .

Q. What experimental designs address bioactivity data discrepancies across studies?

- Methodological Answer : Variability often arises from temporal or environmental factors. Use split-split plot designs to isolate variables:

- Main plots : Biological models (e.g., cell vs. organism).

- Subplots : Dosage levels.

- Sub-subplots : Time-dependent effects (e.g., harvest seasons) .

Statistical tools (ANOVA with Tukey’s post-hoc test) can identify confounding variables .

Q. What methodologies assess environmental fate and ecological risks?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL:

- Phase 1 : Determine physicochemical properties (logP, solubility) to predict environmental distribution .

- Phase 2 : Evaluate biodegradation pathways (aerobic/anaerobic) and bioaccumulation in model organisms (e.g., Daphnia magna) .

- Phase 3 : Conduct microcosm studies to simulate ecosystem-level impacts .

Q. How to resolve stereochemical uncertainties in the pyrrolidinyl-quinolinyloxy moiety?

- Methodological Answer :

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.

- Circular dichroism (CD) : Compare experimental spectra with computational predictions (DFT-based) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal exposure .

- Ventilation : Use fume hoods to avoid inhalation risks (TLV: 1 mg/m³) .

- Waste disposal : Neutralize acidic byproducts before incineration .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results in neuronal models?

- Methodological Answer : Contradictions may stem from assay sensitivity or impurity profiles.

Q. Why do synthetic yields vary between laboratories?

- Methodological Answer :

Key factors include: - Moisture control : Drierite must be freshly activated to prevent hydrolysis .

- Reagent quality : Use redistilled solvents to eliminate peroxides .

- Scale-dependent heat transfer : Optimize stirring rates and reactor geometry for exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.